[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenyl)acetate
Description
The compound [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenyl)acetate (CAS: 877637-35-9) is a structurally complex ester derivative featuring a pyran-4-one core substituted with a 4-methylpyrimidin-2-ylthio methyl group and a 4-fluorophenylacetate moiety. Its molecular formula is C₁₉H₁₅FN₂O₄S, with a molecular weight of 386.3968 g/mol . The compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in medicinal chemistry, particularly in modulating biological targets such as enzymes or receptors through pyrimidine and aryl group interactions.
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S/c1-12-6-7-21-19(22-12)27-11-15-9-16(23)17(10-25-15)26-18(24)8-13-2-4-14(20)5-3-13/h2-7,9-10H,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAPJOORHHNLAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenyl)acetate, also known as a pyran derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyran ring
- A pyrimidine moiety
- A fluorobenzoate group
Its molecular formula is with a molecular weight of approximately 390.36 g/mol. The presence of these functional groups contributes to its diverse chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as kinases, which play crucial roles in cell signaling and proliferation.
- Antioxidant Activity : Its structural components suggest potential antioxidant properties, which could mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may exhibit anti-inflammatory properties by modulating inflammatory pathways .
Biological Activity and Therapeutic Potential
Research has explored various aspects of the biological activity of this compound:
Anticancer Activity
Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives of pyran have been noted for their ability to inhibit tumor growth in vitro and in vivo models. The exact IC50 values for this specific compound remain to be fully elucidated; however, related compounds have demonstrated promising results against different cancer cell lines.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been investigated. It may exhibit activity against both gram-positive and gram-negative bacteria, making it a candidate for further research in treating bacterial infections. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of metabolic enzymes crucial for bacterial survival.
Anti-inflammatory Effects
In vitro studies suggest that the compound could reduce pro-inflammatory cytokines, thereby offering therapeutic benefits in conditions characterized by chronic inflammation. This aligns with findings from related research on similar pyran derivatives which have shown significant anti-inflammatory effects .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against gram-positive bacteria | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Case Studies
- Anticancer Study : A study published in Letters in Drug Design and Discovery evaluated the anticancer effects of similar pyran derivatives on various cancer cell lines. Results indicated significant cytotoxicity at concentrations as low as 10 µM, suggesting that modifications to the pyran structure could enhance potency .
- Antimicrobial Research : Another investigation focused on the antimicrobial properties of pyran derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.
Comparison with Similar Compounds
Key Observations:
BG72256 differs from the target compound by the addition of a 6-methyl group on the pyrimidine ring.
BG02390 replaces the 4-fluorophenyl group with a 4-chlorophenyl group. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter steric and electronic interactions with target proteins, affecting binding kinetics .
The unsubstituted pyrimidine-thioether in BG02390 (vs. methyl-substituted in the target compound) reduces steric hindrance, possibly favoring interactions in less constrained binding pockets.
Physicochemical and Commercial Properties
Available data for BG72256 (CAS: 877637-37-1) indicate a purity of 90% across all packaging sizes (1–100 mg), with prices ranging from $574.00 for 1 mg to $1,654.00 for 100 mg (discounted prices available). Lead times for synthesis and delivery are consistently 3 weeks . No comparable commercial data are provided for the target compound or BG02390, suggesting BG72256 is more readily available for research purposes.
Inferred Pharmacological Implications
While direct biological data are absent in the provided evidence, structural comparisons allow for hypotheses:
- BG72256’s 4,6-dimethylpyrimidine group may confer greater metabolic stability due to steric shielding of the thioether bond from oxidative degradation .
- The 4-chlorophenyl group in BG02390 could enhance hydrophobic interactions in target binding sites compared to fluorine’s electronic effects, though with a trade-off in solubility .
- The target compound’s balance of moderate lipophilicity (from 4-methylpyrimidine) and electron-withdrawing fluorine may optimize both bioavailability and target engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
